BenchChemオンラインストアへようこそ!

Bexagliflozin diproline

SGLT2 selectivity IC50 off-target SGLT1 inhibition

Bexagliflozin diproline (CAS 1118567-48-8) is the L-proline salt co-crystal form of bexagliflozin—a sodium-glucose cotransporter 2 (SGLT2) inhibitor developed by TheracosBio and approved by the U.S. FDA on January 20, 2023, as an adjunct to diet and exercise for improving glycemic control in adults with type 2 diabetes mellitus (T2DM).

Molecular Formula C34H47ClN2O11
Molecular Weight 695.2 g/mol
CAS No. 1118567-48-8
Cat. No. B12770832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBexagliflozin diproline
CAS1118567-48-8
Molecular FormulaC34H47ClN2O11
Molecular Weight695.2 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)O.C1CC(NC1)C(=O)O.C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl
InChIInChI=1S/C24H29ClO7.2C5H9NO2/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18;2*7-5(8)4-2-1-3-6-4/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2;2*4,6H,1-3H2,(H,7,8)/t20-,21-,22+,23-,24+;2*4-/m100/s1
InChIKeyDAQOCDWUCJBXEI-GUJHQGHLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bexagliflozin Diproline (CAS 1118567-48-8): SGLT2 Inhibitor Procurement and Differentiation Guide


Bexagliflozin diproline (CAS 1118567-48-8) is the L-proline salt co-crystal form of bexagliflozin—a sodium-glucose cotransporter 2 (SGLT2) inhibitor developed by TheracosBio and approved by the U.S. FDA on January 20, 2023, as an adjunct to diet and exercise for improving glycemic control in adults with type 2 diabetes mellitus (T2DM) [1]. Marketed under the brand name Brenzavvy, bexagliflozin is the fifth orally administered SGLT2 inhibitor to enter the U.S. market, joining canagliflozin, dapagliflozin, empagliflozin, and ertugliflozin [2]. The diproline form is a 2:1 complex of (1S)-1,5-anhydro-1-C-(4-chloro-3-((4-(2-(cyclopropyloxy)ethoxy)phenyl)methyl)phenyl)-D-glucitol with L-proline, selected for its favorable solid-state properties for pharmaceutical formulation . Bexagliflozin exhibits an in vitro IC50 of 2.3 nM for human SGLT2 with a 2,435-fold selectivity ratio over SGLT1, placing it among the most selective agents in the gliflozin class [3].

Why SGLT2 Inhibitors Cannot Be Used Interchangeably: Bexagliflozin Diproline Procurement Considerations


Despite sharing a common SGLT2 inhibitory mechanism, individual gliflozins are not pharmacologically or economically interchangeable [1]. Clinically meaningful heterogeneity exists across selectivity ratios (ranging from ~250-fold for canagliflozin to >2,400-fold for bexagliflozin and empagliflozin), which may influence gastrointestinal tolerability through differential SGLT1 engagement [2]. Renal impairment dosing guidance diverges substantially: ertugliflozin is contraindicated below eGFR 45 mL/min/1.73 m², while bexagliflozin has dedicated Phase 3 evidence supporting glycemic efficacy in CKD stages 3a and 3b [3]. Approved indications differ—empagliflozin and dapagliflozin carry formal cardiovascular and renal outcome indications absent from bexagliflozin's label [4]. Critically for procurement, cash-pay pricing spans an order of magnitude: bexagliflozin at approximately $50 per month versus approximately $600 per month for other branded SGLT2 inhibitors [5]. These differences in selectivity, renal impairment data, regulatory-approved indications, and acquisition cost preclude automatic within-class substitution and demand evidence-based selection.

Bexagliflozin Diproline Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


SGLT2 Selectivity Ratio: Bexagliflozin Demonstrates 2,435-Fold Selectivity Over SGLT1, the Highest Numerically Reported Among Approved Gliflozins

Bexagliflozin exhibits an in vitro IC50 of 2.3 nM for human SGLT2 with a 2,435-fold selectivity ratio over SGLT1, as reported in a peer-reviewed meta-analysis of cardiovascular outcomes [1]. This selectivity is numerically the highest among the five FDA-approved SGLT2 inhibitors, exceeding dapagliflozin (~1,200-fold), canagliflozin (~250-fold), and ertugliflozin (~2,000-fold), and is comparable to empagliflozin (~2,500-fold) [2]. High SGLT2-over-SGLT1 selectivity is pharmacologically relevant because SGLT1 mediates intestinal glucose absorption; less selective agents such as canagliflozin produce transient intestinal glucose malabsorption that may contribute to gastrointestinal adverse events [3]. Importantly, the bexagliflozin and comparator IC50 values were generated in different laboratories using distinct assay conditions, and thus represent cross-study comparable rather than head-to-head evidence.

SGLT2 selectivity IC50 off-target SGLT1 inhibition gliflozin class comparison

Glycemic Efficacy in Moderate Renal Impairment: Bexagliflozin Demonstrated Statistically Significant HbA1c Reduction in CKD Stage 3a/3b Where Ertugliflozin Is Contraindicated

In a dedicated Phase 3, randomized, double-blind, placebo-controlled trial enrolling 312 adults with T2DM and stage 3 CKD (eGFR 30 to <60 mL/min/1.73 m²), bexagliflozin 20 mg produced a placebo-corrected HbA1c reduction of −0.37% (95% CI, statistically significant) at Week 24, with a reduction from baseline of −0.61% [1]. Among patients with CKD stage 3b (eGFR 30 to <45 mL/min/1.73 m²), the placebo-subtracted HbA1c reduction was −0.43% (P = 0.002) [1]. This stands in contrast to ertugliflozin, which is contraindicated for initiation at eGFR <45 mL/min/1.73 m², and dapagliflozin, which is not recommended for glycemic control at eGFR <45 mL/min/1.73 m² [2]. Canagliflozin and empagliflozin can be used down to eGFR 30 mL/min/1.73 m² but require dose adjustment or have reduced glycemic efficacy at lower eGFR thresholds [3]. Bexagliflozin additionally reduced the urine albumin-to-creatinine ratio (UACR) by a statistically significant placebo-adjusted geometric mean ratio of 20.1% [1].

chronic kidney disease renal impairment eGFR glycemic control CKD stage 3

Cash-Pay Acquisition Cost: Bexagliflozin at ~$50/Month Represents an Approximately 12-Fold Cost Differential Versus Other Branded SGLT2 Inhibitors

Bexagliflozin (Brenzavvy) is commercially available in the United States at a cash-pay price of approximately $50 per 30-day supply through a network of online and independent pharmacies, including Cost Plus Drugs [1]. In contrast, other branded SGLT2 inhibitors—including dapagliflozin (Farxiga), empagliflozin (Jardiance), canagliflozin (Invokana), and ertugliflozin (Steglatro)—are priced at approximately $500–$600 per month on a cash-pay basis [2]. Even after the 2024 Inflation Reduction Act negotiated Maximum Fair Prices, bexagliflozin remains the lowest-priced SGLT2 inhibitor [3]. This approximately 12-fold differential represents a procurement-cost advantage that exceeds $6,500 per patient per year relative to other branded alternatives. Bexagliflozin's manufacturer adopted a transparent, low-list-price strategy rather than the high-list-price-with-rebate model used by competitors [4].

pharmacoeconomics cost comparison SGLT2 inhibitor pricing formulary management

Simplified Fixed-Dose Regimen: Bexagliflozin 20 mg Once Daily Without Titration Versus Multi-Dose SGLT2 Inhibitors Requiring Dose Adjustment

Bexagliflozin is administered as a single fixed dose of 20 mg once daily, taken in the morning with or without food, with no dose titration required [1]. No dose adjustment is needed for mild-to-moderate renal impairment (eGFR 30–89 mL/min/1.73 m²) [2]. In contrast, multiple approved SGLT2 inhibitors employ multi-dose strengths or require renal-function-dependent dose modifications: canagliflozin is available in 100 mg and 300 mg doses with eGFR-dependent restrictions; empagliflozin is available in 10 mg and 25 mg doses; dapagliflozin is available in 5 mg and 10 mg doses; and ertugliflozin is available in 5 mg and 15 mg doses [3]. The single-dose, no-titration design of bexagliflozin simplifies both clinical workflow and supply chain logistics—only one SKU needs to be procured, stored, and dispensed per patient [4].

fixed-dose regimen dose titration renal dosing SGLT2 inhibitor dosing comparison

Structural Differentiation: Unique Cyclopropyloxyethoxy Substituent Distinguishes Bexagliflozin From Other C-Glucoside SGLT2 Inhibitors

Bexagliflozin is structurally distinguished from all other approved SGLT2 inhibitors by the presence of a cyclopropyloxyethoxy group at the para position of the peripheral phenyl ring [1]. Other approved gliflozins bear different substituents at this position: dapagliflozin carries an ethoxy group; empagliflozin carries a tetrahydrofuran-3-yloxy group; canagliflozin incorporates a thiophene ring; and ertugliflozin features a bridged bicyclic tetrahydrofuran [2]. This structural divergence may contribute to bexagliflozin's distinct metabolic profile: following oral administration, approximately 51.1% of radioactivity is recovered in feces (predominantly as unchanged bexagliflozin) and 40.5% in urine (largely as the 3′-O-glucuronide metabolite) [3]. The cyclopropyloxyethoxy moiety may also influence the compound's binding mode within the SGLT2 binding pocket, potentially contributing to its high selectivity ratio [1]. The diproline salt form (CAS 1118567-48-8) further differentiates bexagliflozin from the free base (CAS 1118567-05-7), providing crystalline solid-state properties suitable for consistent pharmaceutical manufacturing [4].

structural differentiation SAR cyclopropyloxyethoxy C-glycoside medicinal chemistry

Bexagliflozin Diproline Procurement Scenarios: Where Differentiation Evidence Drives Selection


Formulary Management and Institutional Procurement: Cost-Driven SGLT2 Inhibitor Selection for T2DM

For health systems, pharmacy benefit managers, or institutional formularies seeking to add an SGLT2 inhibitor for glycemic control in T2DM, bexagliflozin diproline offers a unique value proposition: glycemic efficacy noninferior to sitagliptin and glimepiride in head-to-head trials [1], combined with a cash-pay acquisition cost of approximately $50/month—roughly one-twelfth the cost of other branded SGLT2 inhibitors [2]. The single 20 mg fixed-dose strength simplifies inventory management and reduces dispensing complexity relative to multi-strength alternatives [3]. For self-funded employers, uninsured patient populations, or value-based formulary models, the approximately $6,500 per-patient-per-year cost differential can be the decisive procurement criterion without sacrificing SGLT2 class efficacy.

Clinical Research in T2DM Patients with Moderate Chronic Kidney Disease (CKD Stage 3a/3b)

Investigators designing clinical trials in T2DM populations with moderate renal impairment should prioritize bexagliflozin diproline when the protocol requires an SGLT2 inhibitor with prospective Phase 3 evidence of glycemic efficacy in CKD stages 3a and 3b (eGFR 30 to <60 mL/min/1.73 m²) [1]. Bexagliflozin is one of only two SGLT2 inhibitors (alongside empagliflozin) with dedicated, published Phase 3 data demonstrating statistically significant HbA1c reduction in this population (placebo-corrected −0.37%, P significant), and it avoids the contraindication below eGFR 45 mL/min/1.73 m² that restricts ertugliflozin [2]. The compound also provides the secondary benefit of albuminuria reduction (placebo-adjusted UACR decrease of 20.1%), which is a relevant surrogate endpoint in renoprotection studies [1].

Intellectual Property and ANDA Development: Structurally Distinct SGLT2 Inhibitor for Generic Drug Programs

For generic pharmaceutical developers evaluating ANDA candidates within the SGLT2 inhibitor class, bexagliflozin diproline presents a structurally distinct molecule characterized by its unique cyclopropyloxyethoxy substituent at the para position of the peripheral phenyl ring [1]. This structural feature distinguishes the compound from dapagliflozin, empagliflozin, canagliflozin, and ertugliflozin [2]. The diproline salt form is specifically claimed in U.S. Patent 10,227,339 B2, and the bexagliflozin API is protected by six U.S. patents with 73 patent family members across 34 countries [3]. Developers must conduct thorough freedom-to-operate analyses, as the compound's structural novelty affects the patent landscape differently than older gliflozins. The diproline salt form (CAS 1118567-48-8), as distinct from the free base (CAS 1118567-05-7), is the specific API form relevant for pharmaceutical development and regulatory filings [4].

Pharmacoeconomic Modeling and Health Technology Assessment (HTA) Submissions

For health economists and HTA analysts constructing cost-effectiveness models for SGLT2 inhibitor therapy in T2DM, bexagliflozin diproline offers the most favorable acquisition cost input among branded agents—approximately $50/month versus approximately $600/month for alternatives [1]. When modeling scenarios where glycemic efficacy is the primary outcome and the bexagliflozin clinical dataset (HbA1c reduction of approximately 0.5%, comparable to other SGLT2 inhibitors [2]) meets the model's efficacy assumptions, the 12-fold cost differential can dominate incremental cost-effectiveness ratio (ICER) calculations. Analysts should note that bexagliflozin currently lacks formal FDA-approved cardiovascular or renal outcome indications, which may limit its applicability in models where expanded-label outcomes are primary drivers [3].

Quote Request

Request a Quote for Bexagliflozin diproline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.